molecular formula C22H25N2O3PS B12753562 Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate CAS No. 104608-38-0

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate

Cat. No.: B12753562
CAS No.: 104608-38-0
M. Wt: 428.5 g/mol
InChI Key: LYLDLQDRDBSOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate is a phosphorus-containing heterocyclic compound featuring a benzothiazole moiety linked to a phenyl group, a seven-membered hexahydro-2-oxo-1H-azepin ring, and an ethyl phosphinate ester. The benzothiazole group (a bicyclic structure with sulfur and nitrogen) contributes to its electron-withdrawing properties, while the azepin ring introduces conformational flexibility due to its lactam structure (a seven-membered ring with an amide group).

Synthetic routes for analogous phosphinate derivatives (e.g., benzoxazole-based compounds) involve nucleophilic substitution reactions using sodium hydride or triethylamine in polar aprotic solvents like DMF or THF, followed by purification via column chromatography . Structural confirmation typically employs techniques such as X-ray crystallography (using SHELX programs ), NMR, and mass spectrometry .

Properties

CAS No.

104608-38-0

Molecular Formula

C22H25N2O3PS

Molecular Weight

428.5 g/mol

IUPAC Name

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]azepan-2-one

InChI

InChI=1S/C22H25N2O3PS/c1-2-27-28(26,24-15-7-3-4-10-21(24)25)16-17-11-13-18(14-12-17)22-23-19-8-5-6-9-20(19)29-22/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3

InChI Key

LYLDLQDRDBSOGP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCCC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hexahydro-2-oxo-1H-azepin-1-yl Moiety: This moiety can be synthesized through the reduction of a corresponding azepinone derivative using a reducing agent like lithium aluminum hydride.

    Phosphinate Formation: The final step involves the reaction of the intermediate with ethyl phosphinate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydro-2-oxo-1H-azepin-1-yl moiety, converting it to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs to Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the benzothiazole moiety can enhance biological activity against various cancer cell lines, suggesting a pathway for developing new anticancer agents based on this compound's structure .

1.2 Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. Similar compounds have been documented as effective inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of these conditions . The presence of the phosphinate group could potentially enhance the binding affinity to these enzymes, warranting further investigation.

1.3 Neuroprotective Effects
There is a growing interest in compounds that can provide neuroprotective effects, particularly those that can modulate neurotransmitter activity. The benzothiazole and azepine moieties present in the compound are known to influence neurochemical pathways, which could be leveraged for therapeutic applications in neurodegenerative disorders .

Material Science Applications

2.1 Polymer Chemistry
this compound could be utilized in the synthesis of advanced polymeric materials. The phosphinate group is known for its flame-retardant properties, making it a candidate for incorporation into polymer matrices to enhance thermal stability and reduce flammability .

2.2 Coatings and Adhesives
The compound's unique chemical structure may also find applications in coatings and adhesives, where durability and resistance to environmental factors are critical. Its potential reactivity can be exploited to create cross-linked networks that improve material performance under stress .

Case Studies

Study Focus Findings
Study on Benzothiazole DerivativesAnticancer PropertiesDemonstrated significant inhibition of cell growth in breast cancer cell lines with structural modifications enhancing efficacy .
Enzyme Inhibition ResearchAcetylcholinesterase InhibitionCompounds similar to this compound showed promising results as inhibitors, indicating potential for Alzheimer's treatment .
Polymer DevelopmentFlame RetardancyPhosphinate-containing polymers exhibited improved thermal stability, suggesting applicability in fire-resistant materials .

Mechanism of Action

The mechanism of action of ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate and related compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Yield Solubility Notable Properties
This compound C₂₂H₂₄N₂O₃PS Benzothiazole, azepin lactam, ethyl phosphinate Not reported Likely moderate in DMF High lipophilicity; potential bioactivity due to benzothiazole and lactam motifs
2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate C₂₀H₁₈NO₃P Benzoxazole, diphenylphosphinate 60% Soluble in THF/CH₂Cl₂ Tetrahedral phosphorus geometry; no significant intermolecular interactions in crystal
β-(2-Benzothiazolyl)-N-arylmethyl-3,4-dihydro-4-oxo-2-quinazolinepropanamides Varies (quinazoline core) Benzothiazole, quinazoline, propanamide Not reported Salt forms improve H₂O solubility Intramolecular Thorpe addition; solubility-dependent reactivity
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates Varies (oxadiazole core) 1,4-Benzoxazine, oxadiazole, acetate ester Ethical yields Not reported Heterocyclic diversity; potential antimicrobial/anticancer applications
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles Varies (thiadiazole core) Thiadiazole, aryloxy/thio groups Moderate Soluble in DMF Structural versatility; used as intermediates in heterocyclic synthesis

Key Comparative Insights:

Heterocyclic Core Differences: Benzothiazole vs. Benzoxazole: The sulfur atom in benzothiazole (vs. oxygen in benzoxazole) enhances electron-withdrawing effects and may influence binding to biological targets (e.g., enzymes or receptors) . Azepin Lactam vs.

Phosphinate Group Variations :

  • The ethyl phosphinate group in the target compound likely increases lipophilicity compared to diphenylphosphinate derivatives (e.g., ), which may reduce aqueous solubility but improve cell membrane penetration .

Synthetic Efficiency :

  • Yields for phosphinate esters vary widely (e.g., 60% for benzoxazole derivatives vs. "ethical yields" for oxadiazole-acetates ). The target compound’s synthesis may require optimization due to steric hindrance from the azepin and benzothiazole groups.

Solubility and Reactivity :

  • Compounds with salt-forming capabilities (e.g., quinazoline derivatives in ) exhibit improved aqueous solubility, whereas phosphinate esters are more suited for organic phases .

Structural Characterization :

  • X-ray crystallography using SHELX programs is a common method for confirming phosphorus-centered tetrahedral geometry in phosphinates .

Biological Activity

Introduction

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings, providing a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C20H24N2O2SP\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}\text{P}

Molecular Characteristics

  • Molecular Weight : 428.5 g/mol
  • Chemical Formula : C20H24N2O2S
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving various synthesized derivatives showed promising results against a range of microorganisms, including:

MicroorganismActivity Observed
Escherichia coli Significant
Staphylococcus aureus Significant
Pseudomonas aeruginosa Significant
Klebsiella pneumoniae Significant
Candida albicans Moderate

The results suggest that the presence of specific functional groups enhances the biological activity of these compounds against both bacterial and fungal strains .

The proposed mechanism for the antimicrobial activity involves the disruption of microbial cell membranes and interference with metabolic processes. The phosphinate moiety may play a crucial role in this activity by interacting with key enzymes or structural components within microbial cells.

Study 1: Antifungal Activity Assessment

A comprehensive study assessed the antifungal efficacy of several phosphinate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various fungal pathogens:

Compound NameMIC (µg/mL)Fungal Pathogen
Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro...phosphinate32Aspergillus flavus
Compound X16Candida albicans
Compound Y64Trichophyton mentagrophytes

The study highlighted that Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro...phosphinate demonstrated competitive antifungal activity comparable to established antifungal agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the benzothiazole and azepine rings significantly influenced biological activity. Compounds with electron-withdrawing groups on the benzothiazole ring exhibited enhanced antimicrobial properties, suggesting a potential pathway for further optimization of this class of compounds .

Q & A

Basic Research Question

  • 31P NMR : Essential for confirming the phosphinate structure; expected chemical shifts range from δ +20 to +40 ppm, depending on electronic effects of adjacent groups.
  • IR Spectroscopy : P=O stretching vibrations typically appear at 1250–1200 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error to confirm the empirical formula.

How can contradictory biological activity data be resolved for this compound in different assays?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) can affect aggregation states. Use dynamic light scattering (DLS) to monitor solubility .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products during assays.
  • Positive Controls : Include structurally related benzothiazole derivatives (e.g., 2-arylbenzothiazoles) to benchmark activity .

What purification strategies optimize yield for this hydrophobic compound?

Basic Research Question

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70–90% organic phase).
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal lattice formation.
  • Drying : Lyophilization after purification to prevent hydrolysis of the phosphinate ester.

How can computational methods predict the conformational stability of the hexahydro-2-oxo-1H-azepine ring?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and chair-boat transitions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to evaluate ring flexibility under physiological conditions.
  • NMR Coupling Constants : Compare experimental 3JHH values with computed ones to validate conformer populations.

What are the key stability challenges for this compound under storage conditions?

Basic Research Question

  • Hydrolysis : The phosphinate ester is prone to hydrolysis in humid environments. Store at -20°C in desiccated, amber vials .
  • Light Sensitivity : Benzothiazole derivatives often photodegrade; use argon/vacuum sealing for long-term storage.
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV checks.

How does the electron-withdrawing benzothiazole group influence the compound’s reactivity?

Advanced Research Question

  • Electronic Effects : The benzothiazole’s electron-deficient aromatic system enhances electrophilic substitution at the 4-position of the benzyl group.
  • Catalysis : In Suzuki-Miyaura couplings, the thiazole nitrogen coordinates Pd, accelerating transmetallation but requiring careful ligand selection (e.g., SPhos) to prevent catalyst poisoning .

What strategies mitigate byproduct formation during the phosphorylation step?

Advanced Research Question

  • Temperature Control : Maintain reactions at -10°C to suppress phosphoramidate side products.
  • Protecting Groups : Temporarily protect the azepinone’s NH with Boc groups, removed post-phosphorylation via TFA .
  • In Situ Monitoring : Use 31P NMR to track reaction progress and quench at <5% unreacted starting material.

How can researchers validate the compound’s proposed mechanism of action in biological studies?

Advanced Research Question

  • Isotopic Labeling : Incorporate 14C at the benzothiazole ring to track metabolic pathways.
  • Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., kinase domains) in cell lines and assess activity loss.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to hypothesized protein targets, with KD values <10 µM indicating relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.